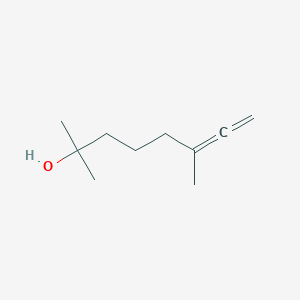
2,6-Dimethylocta-6,7-dien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylocta-6,7-dien-2-ol is a monoterpenoid compound with the molecular formula C10H18O. It is a colorless oil classified as an acyclic monoterpenoid. This compound is found naturally in various plants and is known for its pleasant scent, which is floral with a touch of spiciness .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylocta-6,7-dien-2-ol can be synthesized through several methods. One common method involves the selective hydrogenation of α-pinene from turpentine oil to cis-pinane, which is then oxidized with oxygen in the presence of a radical initiator to give a mixture of cis- and trans-pinane hydroperoxide . Another method involves the reaction of 2,6- and 3,7-dimethylocta-2,6-dien-4-ol with thioacetic acid and di-isopropyl azodicarboxylate–triphenylphosphine to produce thioacetates, which are then reduced to thiols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale processes using raw materials such as α-pinene. The production process includes steps like selective hydrogenation, oxidation, and purification to achieve high purity levels suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylocta-6,7-dien-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert thioacetates derived from this compound into thiols.
Substitution: Nucleophilic displacement reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include thioacetic acid, di-isopropyl azodicarboxylate, triphenylphosphine, and radical initiators like oxygen .
Major Products Formed
The major products formed from these reactions include hydroperoxides, thiols, and various substituted derivatives .
Scientific Research Applications
2,6-Dimethylocta-6,7-dien-2-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dimethylocta-6,7-dien-2-ol involves its interaction with various molecular targets and pathways. It acts as an antimicrobial agent by disrupting the cell membranes of microorganisms, leading to their death . Additionally, its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
2,6-Dimethylocta-6,7-dien-2-ol is similar to other monoterpenoids such as linalool and nerol. it is unique due to its specific molecular structure and the presence of a dien-2-ol functional group . Similar compounds include:
Properties
CAS No. |
56072-48-1 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h11H,1,6-8H2,2-4H3 |
InChI Key |
QKNZTRGXPUEXRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C)CCCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-](/img/structure/B14632019.png)
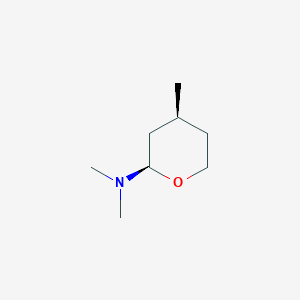
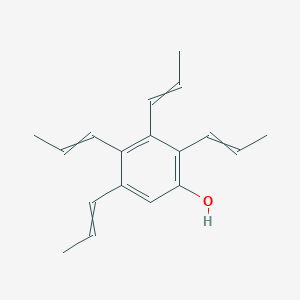
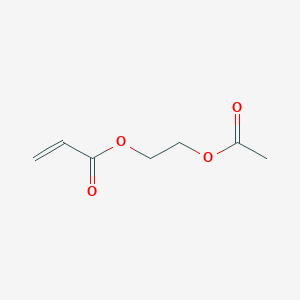
![6-(4-Hydroxybutan-2-yl)-1,3,3-trimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14632039.png)
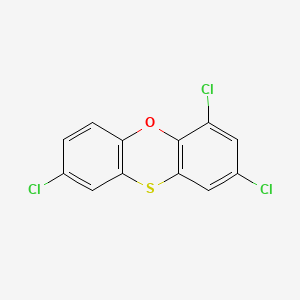
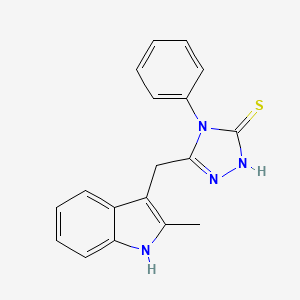

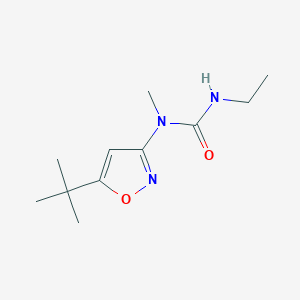
![{4-[(1,3-Thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14632055.png)
![3,3'-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide]](/img/structure/B14632059.png)
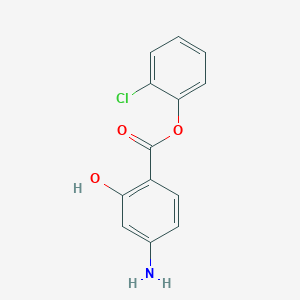
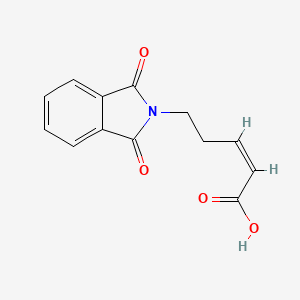
![1-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-2-sulfonamide](/img/structure/B14632067.png)
